molecular formula C9H5BrN2O3 B13340645 5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13340645
M. Wt: 269.05 g/mol
InChI Key: ZXVGBQDTNCEMAV-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a bromopyridine and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In industrial settings, the production of 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

Scientific Research Applications

5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

What sets 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid apart is its unique combination of a bromopyridine and an isoxazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI Key

ZXVGBQDTNCEMAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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